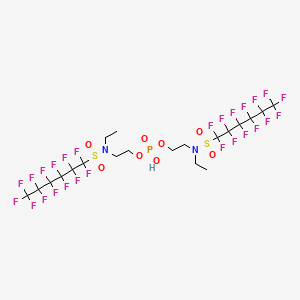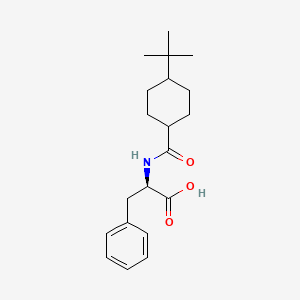
(R)-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid is a chiral compound with a complex structure that includes a cyclohexane ring, a tert-butyl group, and a phenylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol . This intermediate can then be further functionalized through amide formation and subsequent coupling with a phenylpropanoic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the cyclohexane ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. Its amide linkage and phenyl group make it a suitable candidate for probing protein-ligand interactions.
Medicine
In medicine, ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid may serve as a lead compound for the development of new pharmaceuticals. Its structural features can be modified to enhance bioactivity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the phenyl group can engage in π-π interactions with aromatic amino acids . These interactions can modulate the activity of the target protein and lead to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
Trans-4-tert-Butylcyclohexanecarboxylic acid: This compound shares the cyclohexane and tert-butyl moieties but lacks the amide and phenylpropanoic acid groups.
Cis-4-tert-Butylcyclohexanecarboxylic acid: Similar to the trans isomer but with different stereochemistry, affecting its physical and chemical properties.
Uniqueness
®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid is unique due to its combination of a chiral center, a bulky tert-butyl group, and an amide linkage
Propiedades
Fórmula molecular |
C20H29NO3 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(2R)-2-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H29NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,22)(H,23,24)/t15?,16?,17-/m1/s1 |
Clave InChI |
SYWRPZFKQKXPIE-OFLPRAFFSA-N |
SMILES isomérico |
CC(C)(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({3-[(4-Aminobutyl)amino]propyl}amino)propanenitrile](/img/structure/B13414968.png)

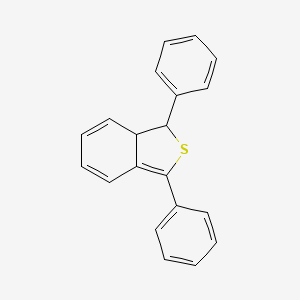
![Phosphonic acid, [[[2-[methyl(methylsulfonyl)amino]-2-oxoethyl]amino]methyl]-](/img/structure/B13414981.png)
![2-[2-[2-(2-Methylsulfonylethoxy)ethoxy]ethoxy]ethanol](/img/structure/B13414989.png)

![4-[4-(2-Nitrophenyl)-1-piperazinyl]phenol](/img/structure/B13414994.png)
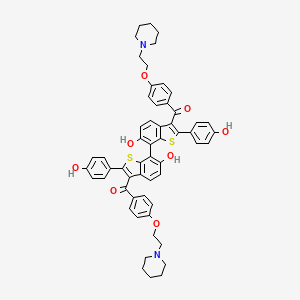
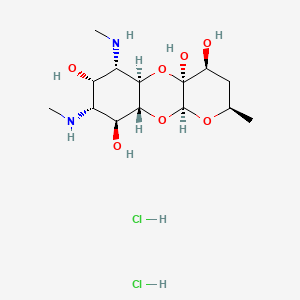
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
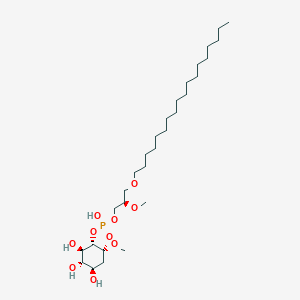
![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
